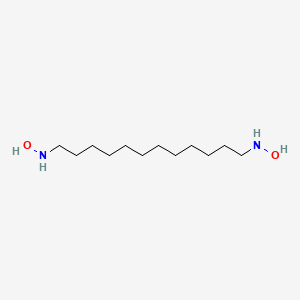
N~1~,N~12~-Dihydroxydodecane-1,12-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~12~-Dihydroxydodecane-1,12-diamine: is an organic compound with the molecular formula C12H28N2O2 It is a type of diamine with hydroxyl groups attached to the terminal carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~12~-Dihydroxydodecane-1,12-diamine typically involves the reaction of dodecanedioic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and requires controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of N1,N~12~-Dihydroxydodecane-1,12-diamine involves large-scale chemical processes that optimize yield and purity. These methods often include continuous flow reactors and advanced purification techniques to obtain high-quality products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: N1,N~12~-Dihydroxydodecane-1,12-diamine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecanedione, while reduction can produce dodecanediamine.
Applications De Recherche Scientifique
Chemistry: N1,N~12~-Dihydroxydodecane-1,12-diamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various polymers and complex organic molecules.
Biology: In biological research, this compound is studied for its potential role in cellular processes and as a component in the design of biomolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs and therapeutic agents. Its unique structure allows for the design of molecules with specific biological activities.
Industry: In industrial applications, N1,N~12~-Dihydroxydodecane-1,12-diamine is used in the production of specialty chemicals, coatings, and adhesives. Its properties make it suitable for use in high-performance materials.
Mécanisme D'action
The mechanism of action of N1,N~12~-Dihydroxydodecane-1,12-diamine involves its interaction with specific molecular targets. The hydroxyl and amine groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can affect cellular processes, making the compound useful in research and therapeutic applications.
Comparaison Avec Des Composés Similaires
N~1~,N~12~-Diacetylspermine:
N~1~,N~12~-Dodecanediamine: A related diamine used in the production of nylon and other polymers.
N~1~,N~12~-(Dodecane-1,12-diyl)bis(9-acridinamine): A compound with similar structural features used in various chemical applications.
Uniqueness: N1,N~12~-Dihydroxydodecane-1,12-diamine is unique due to the presence of both hydroxyl and amine groups, which provide versatile reactivity and functionality. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in diverse applications.
Propriétés
Numéro CAS |
89243-02-7 |
|---|---|
Formule moléculaire |
C12H28N2O2 |
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
N-[12-(hydroxyamino)dodecyl]hydroxylamine |
InChI |
InChI=1S/C12H28N2O2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h13-16H,1-12H2 |
Clé InChI |
MONYZIGHCWQJEO-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCNO)CCCCCNO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



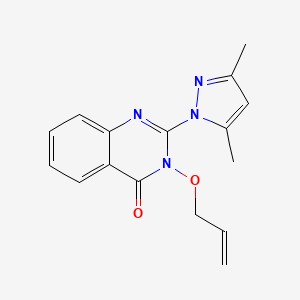
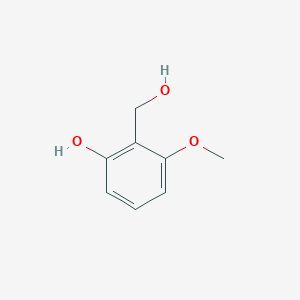
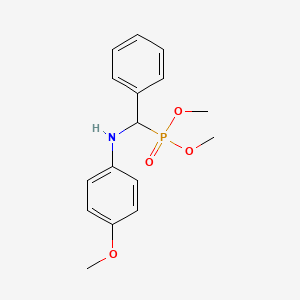
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B14151026.png)
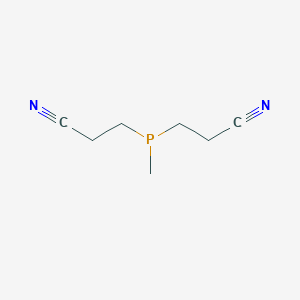

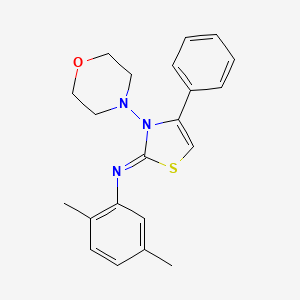
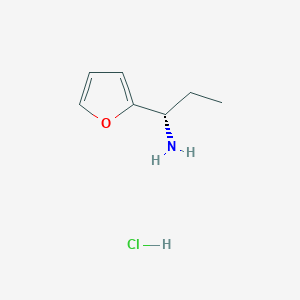
![4,4'-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide)](/img/structure/B14151054.png)
![3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14151055.png)

![Methyl 4-[(oxo-lambda~4~-sulfanylidene)amino]benzoate](/img/structure/B14151061.png)

